3-(azetidin-3-yl)pyridine;2,2,2-trifluoroacetic acid 3-(azetidin-3-yl)pyridine;2,2,2-trifluoroacetic acid
Brand Name: Vulcanchem
CAS No.: 1485070-45-8
VCID: VC3174368
InChI: InChI=1S/C8H10N2.2C2HF3O2/c1-2-7(4-9-3-1)8-5-10-6-8;2*3-2(4,5)1(6)7/h1-4,8,10H,5-6H2;2*(H,6,7)
SMILES: C1C(CN1)C2=CN=CC=C2.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O
Molecular Formula: C12H12F6N2O4
Molecular Weight: 362.22 g/mol

3-(azetidin-3-yl)pyridine;2,2,2-trifluoroacetic acid

CAS No.: 1485070-45-8

Cat. No.: VC3174368

Molecular Formula: C12H12F6N2O4

Molecular Weight: 362.22 g/mol

* For research use only. Not for human or veterinary use.

3-(azetidin-3-yl)pyridine;2,2,2-trifluoroacetic acid - 1485070-45-8

Specification

CAS No. 1485070-45-8
Molecular Formula C12H12F6N2O4
Molecular Weight 362.22 g/mol
IUPAC Name 3-(azetidin-3-yl)pyridine;2,2,2-trifluoroacetic acid
Standard InChI InChI=1S/C8H10N2.2C2HF3O2/c1-2-7(4-9-3-1)8-5-10-6-8;2*3-2(4,5)1(6)7/h1-4,8,10H,5-6H2;2*(H,6,7)
Standard InChI Key ZGOBDLAWONCPPC-UHFFFAOYSA-N
SMILES C1C(CN1)C2=CN=CC=C2.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O
Canonical SMILES C1C(CN1)C2=CN=CC=C2.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O

Introduction

CompoundConnection PointAcid ComponentKey Structural Feature
3-(Azetidin-3-yl)pyridine;2,2,2-trifluoroacetic acidPyridine 3-positionTrifluoroacetic acid (1:1)Pyridine connected at 3-position
2-(Azetidin-3-yl)pyridine bistrifluoroacetatePyridine 2-positionTrifluoroacetic acid (1:2)Pyridine connected at 2-position
Azetidin-3-yl acetate 2,2,2-trifluoroacetateAcetate groupTrifluoroacetic acidContains acetate functionality

The positional isomerism between the 2- and 3-position substitution on the pyridine ring represents a critical structural difference that likely impacts the compound's chemical behavior and biological activity.

Physical and Chemical Properties

Chemical Properties

The chemical reactivity of 3-(azetidin-3-yl)pyridine;2,2,2-trifluoroacetic acid is influenced by several key structural elements:

  • The pyridine nitrogen provides a basic site capable of participating in hydrogen bonding and coordination chemistry

  • The azetidine ring system introduces strain and potential reactivity at the nitrogen position

  • The trifluoroacetic acid component enhances solubility characteristics and modifies the acid-base properties

Applications and Biological Activity

Research Applications

In addition to pharmaceutical applications, compounds like 3-(azetidin-3-yl)pyridine;2,2,2-trifluoroacetic acid serve as valuable research tools for:

  • Studying structure-activity relationships

  • Investigating binding interactions with biological targets

  • Developing synthetic methodologies for heterocyclic chemistry

  • Exploring the effects of positional isomerism on biological activity

QuantityTypical Price Range (USD)Availability
100mg$500-550Limited
250mg$700-750Limited
500mg$950-1000Limited
1g$1400-1500Limited

This pricing reflects the specialized nature of these compounds and the complexity involved in their synthesis and purification.

Comparative Analysis with Structurally Related Compounds

Structural Relationships

The relationship between 3-(azetidin-3-yl)pyridine;2,2,2-trifluoroacetic acid and other azetidin-containing compounds reveals important structural variations that impact chemical behavior and potential applications:

  • Position of pyridine substitution (2- vs 3-position) affects electronic distribution and steric properties

  • Number of trifluoroacetic acid molecules in the salt (mono vs bis) influences solubility and acidity

  • Presence of additional substituents (like methyl groups) modifies the electronic and steric environment

Structure-Property Relationships

The relationship between structural features and chemical properties can be anticipated as follows:

Research Trends and Future Directions

Current research involving azetidin-pyridine compounds indicates several promising directions:

  • Development of more efficient synthetic routes to access these structural scaffolds

  • Investigation of structure-activity relationships in biological systems

  • Exploration of applications in catalysis and materials science

  • Computational studies to predict properties and biological activities

Research interest in these compounds stems from their unique structural features and potential applications in pharmaceutical development and chemical research.

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